(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
Brand Name:
Vulcanchem
CAS No.:
102308-32-7
VCID:
VC20802984
InChI:
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3/t8-/m1/s1
SMILES:
CC1(N(C(CO1)C=O)C(=O)OC(C)(C)C)C
Molecular Formula:
C11H19NO4
Molecular Weight:
229.27 g/mol
(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
CAS No.: 102308-32-7
Cat. No.: VC20802984
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102308-32-7 |
|---|---|
| Molecular Formula | C11H19NO4 |
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | tert-butyl (4S)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
| Standard InChI | InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3/t8-/m1/s1 |
| Standard InChI Key | PNJXYVJNOCLJLJ-MRVPVSSYSA-N |
| Isomeric SMILES | CC1(N([C@@H](CO1)C=O)C(=O)OC(C)(C)C)C |
| SMILES | CC1(N(C(CO1)C=O)C(=O)OC(C)(C)C)C |
| Canonical SMILES | CC1(N(C(CO1)C=O)C(=O)OC(C)(C)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator